molecular formula C18H25NO4 B2952632 (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone CAS No. 2034614-41-8

(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone

Cat. No. B2952632
CAS RN: 2034614-41-8
M. Wt: 319.401
InChI Key: BYCNPTPUVLATSZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and can be done using techniques like X-ray crystallography, NMR spectroscopy, etc .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, reactivity, etc .

Scientific Research Applications

Antimicrobial Activity

Pyrrolidine derivatives have been recognized for their antimicrobial properties. The structural flexibility and stereochemical complexity of the pyrrolidine ring allow for the development of new antimicrobial agents with potentially unique mechanisms of action. This could lead to the synthesis of novel antibiotics that are effective against resistant strains of bacteria and other pathogens .

Anticancer Activity

The pyrrolidine scaffold is often used in the design of anticancer drugs. The compound could be investigated for its ability to inhibit the growth of cancer cells. Its molecular structure allows for modifications that could target specific pathways involved in cancer cell proliferation .

Anti-inflammatory Activity

Due to the biological relevance of pyrrolidine derivatives, this compound could serve as a lead structure for the development of anti-inflammatory medications. Its efficacy could be tested in various models of inflammation to assess its potential as a treatment for conditions like arthritis or asthma .

Antidepressant Activity

The pyrrolidine ring system is found in many compounds with central nervous system activity. This compound could be explored for its antidepressant effects, possibly offering a new avenue for the treatment of depression and other mood disorders .

Anticonvulsant Properties

Research into pyrrolidine derivatives has shown potential in the treatment of epilepsy. The compound could be modified to enhance its anticonvulsant properties, providing a basis for new epilepsy treatments .

Drug Design and Stereochemistry

The stereochemistry of the pyrrolidine ring is crucial in drug design. This compound’s chiral centers influence its binding to enantioselective proteins, which could lead to the discovery of drugs with improved selectivity and fewer side effects .

3D Pharmacophore Modeling

The non-planarity of the pyrrolidine ring, known as “pseudorotation,” is advantageous in 3D pharmacophore modeling. This compound could be used to create more accurate models that predict the biological activity of new drug candidates .

Synthesis of Alkaloids and Unusual Amino Acids

Pyrrolidine derivatives are key intermediates in the synthesis of complex natural products, such as alkaloids. This compound could be utilized in the synthesis of unusual β-amino acids, which are valuable in medicinal chemistry and drug development .

Drug Discovery and Development

The pyrrolidine ring is a common feature in many biologically active compounds. Its presence in a molecule can significantly affect the molecule’s pharmacokinetic and pharmacodynamic properties, making it a valuable scaffold in drug discovery and development .

Biological Activity Enhancement

Modifications to the pyrrolidine ring, such as the addition of cyclopropylmethoxy and methoxyethoxy phenyl groups, can enhance the biological activity of a compound. This can lead to the development of more potent and selective agents for various therapeutic areas .

Stereochemical Studies

The stereochemistry of the pyrrolidine ring can influence the interaction of the compound with biological targets. Research into the stereochemical preferences of this compound can provide insights into the design of more effective drugs .

Pharmacophore Exploration

Due to the sp3-hybridization of the pyrrolidine ring, it allows for efficient exploration of the pharmacophore space. This can be particularly useful in the identification of new drug candidates with desired biological activities .

3D Structure-Activity Relationship (SAR)

The non-planarity of the pyrrolidine ring contributes to the three-dimensional coverage of the molecule, which is beneficial for 3D SAR studies. This can help in understanding how structural changes affect the activity of the compound .

Synthetic Chemistry

The compound can serve as an intermediate in synthetic chemistry, potentially leading to the creation of new molecules with diverse biological activities. Its versatile structure allows for various chemical modifications .

Chemical Biology

In chemical biology, the compound could be used as a tool to probe biological systems, helping to elucidate the function of proteins or pathways within cells .

Material Science

While not directly related to its biological applications, the unique structure of the compound could also be explored in material science for the development of new materials with specific properties .

Mechanism of Action

If the compound is a drug, the mechanism of action refers to how it produces its effect in the body. This could involve binding to specific receptors, inhibiting certain enzymes, etc .

Safety and Hazards

This involves understanding the potential risks associated with handling or exposure to the compound. It could include toxicity information, handling precautions, disposal methods, etc .

Future Directions

This could involve potential applications of the compound, areas of research that could be explored, etc .

properties

IUPAC Name

[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-[4-(2-methoxyethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-21-10-11-22-16-6-4-15(5-7-16)18(20)19-9-8-17(12-19)23-13-14-2-3-14/h4-7,14,17H,2-3,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCNPTPUVLATSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)C(=O)N2CCC(C2)OCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone

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